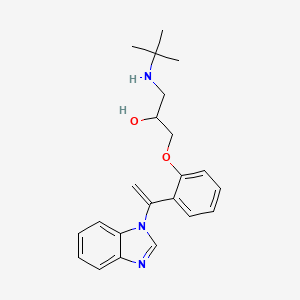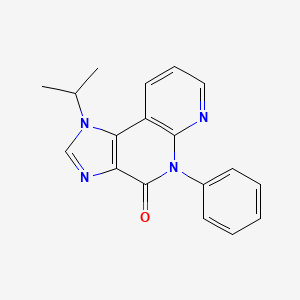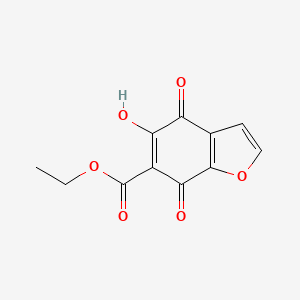
(2-(Phenylthio)phenyl)acetamidine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Phenylthio)phenyl)acetamidine maleate is a chemical compound with the molecular formula C18H18N2O4S and a molecular weight of 358.4115 g/mol . This compound is known for its unique structure, which includes a phenylthio group attached to a phenyl ring, and an acetamidine group. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Phenylthio)phenyl)acetamidine maleate typically involves the reaction of ethyl(2-(phenylthio)phenyl)acetimidate hydrochloride with ammonia or corresponding amines . Another method involves heating (2-(phenylthio)phenyl)acetonitrile with 2-aminoethylammonium toluene-4-sulfonate . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Phenylthio)phenyl)acetamidine maleate can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
(2-(Phenylthio)phenyl)acetamidine maleate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-(Phenylthio)phenyl)acetamidine maleate involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. The acetamidine group can also form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2-(Phenylthio)phenyl)acetamidine maleate include:
Acetamidine hydrochloride: A simpler amidine compound used in various chemical syntheses.
Phenylacetamide: Another related compound with a phenyl group attached to an acetamide group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phenylthio group and an acetamidine group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
117596-36-8 |
|---|---|
Fórmula molecular |
C18H18N2O4S |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(2-phenylsulfanylphenyl)ethanimidamide |
InChI |
InChI=1S/C14H14N2S.C4H4O4/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12;5-3(6)1-2-4(7)8/h1-9H,10H2,(H3,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
GXELJWIVEINJIV-WLHGVMLRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)SC2=CC=CC=C2CC(=N)N.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=CC=C2CC(=N)N.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















